6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 2-bromophenylmethyl group and a pyrimidine ring substituted with dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative. This can be achieved through a Mannich reaction, where piperazine is reacted with formaldehyde and a secondary amine, such as dimethylamine, in the presence of an acid catalyst .
This can be done through a nucleophilic substitution reaction, where the piperazine derivative is reacted with 2-bromobenzyl chloride in the presence of a base, such as sodium hydroxide .
Finally, the pyrimidine ring is introduced through a cyclization reaction. This can be achieved by reacting the intermediate compound with a suitable reagent, such as cyanamide, under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can lead to distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZIOQPQUIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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